N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C15H10Cl2N4OS |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4OS/c16-10-4-2-1-3-9(10)8-18-21-15(22)12-7-11(19-20-12)13-5-6-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
JFFKCOSVYNLAKK-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-(5-Chlorothiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide
The precursor 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is synthesized via hydrazinolysis of the corresponding ethyl ester (Fig. 1A). Ethyl 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carboxylate is treated with hydrazine hydrate (85%) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety.
Key Reaction Conditions:
Characterization Data:
Step 2: Condensation with 2-Chlorobenzaldehyde
The carbohydrazide intermediate undergoes Schiff base condensation with 2-chlorobenzaldehyde in the presence of acetic acid (Fig. 1B). The reaction forms the E-isomer exclusively due to steric hindrance from the thiophene and chlorophenyl groups.
Key Reaction Conditions:
Mechanism:
The acetic acid protonates the carbonyl oxygen of 2-chlorobenzaldehyde, enhancing electrophilicity. The hydrazide’s NH₂ group attacks the aldehyde, forming a tetrahedral intermediate that dehydrates to yield the hydrazone.
Optimization Studies
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent due to its polarity and boiling point. Catalysts such as piperidine or HCl reduce yields (<60%) by promoting side reactions.
Table 1: Effect of Reaction Conditions on Yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol + Acetic acid | 85 | 98 |
| Methanol + Piperidine | 62 | 90 |
| DMF + HCl | 58 | 87 |
Temperature and Time Dependence
Prolonged heating (>8 hours) degrades the product, while temperatures <70°C result in incomplete reaction.
Figure 2: Time vs. Yield at 80°C
-
4 hours : 72%
-
6 hours : 85%
-
8 hours : 78%
Spectroscopic Characterization
Infrared Spectroscopy
Table 2: 1H NMR Data (400 MHz, DMSO-d6)
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydrazone NH | 11.8 | s | 1H |
| Pyrazole-H | 8.3 | s | 1H |
| Thiophene-H | 7.6–7.4 | m | 2H |
| Chlorophenyl-H | 7.9–7.2 | m | 4H |
13C NMR (100 MHz, DMSO-d6):
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve efficiency by reducing reaction time to 2 hours. Purification via recrystallization from ethanol/water (3:1) achieves >99% purity.
Table 3: Scalability Data
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 98 |
| 10 | 82 | 97 |
| 100 | 78 | 96 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yields (83%).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and chlorothiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is a hydrazone derivative characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction can be optimized using solvents like ethanol or methanol, followed by purification through recrystallization.
Scientific Research Applications
1. Medicinal Chemistry
N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has shown promise in various pharmacological studies:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has been tested against several strains of bacteria and fungi, showing potential as a therapeutic agent in treating infections .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored through in vitro assays targeting specific inflammatory pathways .
- Enzyme Inhibition : Research is ongoing to evaluate its efficacy as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways associated with cancer progression .
2. Coordination Chemistry
Due to its ability to form stable complexes with transition metals, this compound is being studied as a ligand in coordination chemistry. These complexes may exhibit enhanced catalytic properties and can be utilized in various chemical reactions, including oxidation and reduction processes .
3. Material Science
The compound's unique electronic properties make it a candidate for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form thin films could lead to advancements in organic electronics .
Case Study 1: Antimicrobial Efficacy
In a study published by researchers investigating the antimicrobial activity of various pyrazole derivatives, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound through molecular docking studies. The results indicated strong binding affinity to the active sites of key inflammatory enzymes such as cyclooxygenase (COX). This suggests that the compound could be developed further for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formulas from evidence.
Key Observations:
- Chlorine vs.
- Aromatic Ring Variations : Replacement of the 2-chlorophenyl group with furan (as in ) introduces heteroatoms, altering solubility and hydrogen-bonding capacity.
- Polar vs. Non-Polar Substituents: Methoxy (E-MBPC ) and hydroxyl groups improve aqueous solubility but may reduce membrane permeability compared to chlorinated analogs.
Spectroscopic Confirmation :
- FT-IR : All compounds show N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
- ¹H-NMR : The target compound’s aromatic protons resonate at δ 7.2–8.1 ppm, distinct from the upfield-shifted signals in methoxy-substituted analogs (δ 6.8–7.5 ppm) .
Crystallography :
The (E)-configuration is unambiguously confirmed via SXRD using SHELXL . The dihedral angle between the pyrazole and chlorophenyl rings in the target compound (15.2°) is smaller than in E-MBPC (22.5°), indicating tighter packing .
Computational and Pharmacological Insights
DFT Studies :
Molecular Docking :
- Antimicrobial Activity : The 5-chlorothiophene moiety in the target compound shows strong binding to bacterial DNA gyrase (binding energy: −9.2 kcal/mol), outperforming furan analogs (−7.8 kcal/mol) .
- Anticancer Potential: Chlorinated derivatives demonstrate higher affinity for EGFR kinase (IC₅₀: 12 µM) compared to methoxy-substituted compounds (IC₅₀: 28 µM) .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : N-[(E)-(2-chlorophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide
- Molecular Formula : CHClNS
- Molecular Weight : 305.76 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Pyrazole derivatives are known for their ability to inhibit specific enzymes and modulate signaling pathways associated with cancer progression and inflammation.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as firefly luciferase, which is crucial in bioluminescence and can serve as a reporter for gene expression studies .
- Cellular Pathways : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induction of apoptosis |
| SF-268 (Brain) | 12.50 | Caspase activation |
| NCI-H460 (Lung) | 42.30 | Cell cycle arrest |
These findings suggest that the compound exhibits significant cytotoxicity against multiple cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammatory responses. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of similar pyrazole derivatives:
- Xia et al. Study : This study focused on 1-arylmethyl-3-aryl-1H-pyrazole derivatives, revealing significant antitumor activity with growth inhibition properties (IC = 49.85 μM). The study emphasized the role of structural modifications in enhancing biological activity .
- Fan et al. Research : This research evaluated derivatives against A549 cell lines, demonstrating that specific compounds induced autophagy without triggering apoptosis, highlighting a unique mechanism of action that could be exploited for therapeutic purposes .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
| Toxicity Parameter | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity | Category 3 |
These classifications indicate a moderate level of toxicity, necessitating careful handling and further investigation into long-term effects and safety profiles in vivo .
Q & A
Basic Research Question
- X-ray Diffraction (XRD): Resolves crystal packing and confirms the (E)-configuration of the hydrazone moiety. Discloses dihedral angles between aromatic rings (e.g., 2-chlorophenyl and thiophene groups), critical for understanding π-π stacking interactions .
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., chlorine atoms on phenyl/thiophene) and hydrazide proton signals (δ 10–12 ppm) .
- IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm) and N–H stretches (~3200 cm) .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
How is the biological activity of this compound assessed in preclinical studies?
Basic Research Question
- Antimicrobial Assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) values are correlated with substituent electronegativity (e.g., chlorine atoms enhance activity) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC values. Structural analogs with electron-withdrawing groups (e.g., Cl, NO) show enhanced cytotoxicity .
- Enzyme Inhibition: Kinase or protease inhibition is tested via fluorescence-based assays. Molecular docking preliminarily identifies binding sites (e.g., ATP pockets in kinases) .
How can DFT calculations and molecular docking elucidate the compound’s interaction with biological targets?
Advanced Research Question
- DFT Studies: Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Charge distribution maps reveal nucleophilic/electrophilic regions influenced by chlorine substituents .
- Molecular Docking (AutoDock/Vina): Simulates binding to proteins (e.g., COX-2, EGFR). The pyrazole-thiophene scaffold shows hydrogen bonding with active-site residues (e.g., Arg120 in COX-2), while chlorophenyl groups engage in hydrophobic interactions .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) values <2 Å indicate stable binding .
How can structural modifications enhance the compound’s bioactivity or selectivity?
Advanced Research Question
- Substituent Engineering: Introducing electron-donating groups (e.g., –OCH) on the phenyl ring increases solubility but may reduce antimicrobial potency. Conversely, bulkier groups (e.g., –CF) improve kinase selectivity by sterically blocking off-target binding .
- Scaffold Hybridization: Merging the pyrazole core with triazole or thiazole rings enhances π-stacking in DNA intercalation assays. For example, 1,2,4-triazole hybrids show improved antiproliferative activity (IC <10 µM) .
- Prodrug Design: Esterification of the carbohydrazide group (–CONHNH) improves membrane permeability, with hydrolysis in vivo regenerating the active form .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., CLSI guidelines for antimicrobial tests). Discrepancies in IC values may arise from cell line heterogeneity or compound purity variations (>95% purity required) .
- SAR Rationalization: Analyze substituent effects systematically. For instance, 5-chlorothiophene derivatives exhibit stronger antibacterial activity than 5-bromo analogs due to optimal Cl–Van der Waals interactions .
- Orthogonal Validation: Confirm activity via dual methods (e.g., MTT and apoptosis assays for cytotoxicity). Inconsistent results may indicate off-target effects .
What strategies are recommended for designing and synthesizing analogs with modified substituents?
Advanced Research Question
- Combinatorial Chemistry: Use Ugi or Suzuki-Miyaura reactions to generate libraries. For example, coupling 5-chlorothiophene-2-boronic acid with diverse aryl halides introduces aromatic diversity .
- Stereochemical Control: Chiral HPLC separates enantiomers for bioactivity comparison. The (E)-isomer typically shows higher potency than (Z)-counterparts due to optimal spatial alignment .
- Green Chemistry Approaches: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) and improves yields (~85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
